GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU
Description
Structural and Chemical Characterization
Molecular Structure and Nomenclature
GlcNAcβ1→4GlcNAcβ1→4GlcNAcβ1→4GlcNAcβ1→4MU is a tetrasaccharide derivative comprising four β-1,4-linked N-acetylglucosamine (GlcNAc) units covalently attached to a 4-methylumbelliferyl (MU) fluorophore at the reducing terminus. The systematic IUPAC name is 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-tetraacetylchitotetraoside . The molecular formula is C₄₂H₆₀N₄O₂₃ , with a molecular weight of 988.94 g/mol .
The structure is characterized by:
- Tetrasaccharide backbone : Four GlcNAc residues linked via β-1,4-glycosidic bonds.
- Acetyl groups : Each GlcNAc unit bears an acetyl group at the nitrogen atom.
- MU fluorophore : Attached via a β-glycosidic bond to the terminal GlcNAc residue.
Chemical Properties and Physical Constants
The compound is stable under dry conditions but sensitive to moisture and light.
Spectroscopic and Analytical Profiles
Fluorescence Properties
The MU fluorophore exhibits:
- Excitation λ : 360 nm
- Emission λ : 450 nm (blue fluorescence post-cleavage)
Fluorescence is quenched in the intact tetrasaccharide due to intramolecular interactions and is restored upon enzymatic hydrolysis.
NMR Spectroscopy
Key proton signals for the tetrasaccharide component include:
- Anomeric protons (H-1) : δ 4.60–4.70 ppm (β-configuration)
- N-acetyl methyl groups : δ 2.05–2.08 ppm (singlet)
- Hydroxyl protons : Observed in the δ 3.0–4.5 ppm range, depending on solvent and temperature.
Mass Spectrometry
The compound fragments to yield diagnostic ions, including:
Structure-Function Relationship of the Tetrasaccharide Component
The β-1,4-linked tetrasaccharide backbone is critical for:
- Enzyme Recognition :
- Lysozyme : Recognizes β-1,4-linked Glc
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCALJGBTWBDB-BGWTZNANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N4O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Enzyme Selection
The synthesis begins with the preparation of UDP-GlcNAc (uridine diphosphate N-acetylglucosamine), the activated sugar donor, and a 4MU-labeled acceptor molecule. Hyaluronan synthases (HASs), which naturally polymerize UDP-GlcNAc and UDP-glucuronic acid into hyaluronan, have been repurposed in vitro for synthesizing β-1,4-GlcNAc oligomers. For instance, viral HAS enzymes exhibit processive elongation capabilities, enabling the stepwise addition of GlcNAc units to a primer. Alternatively, chitin synthases (CHSs) from fungi or insects catalyze the transfer of GlcNAc from UDP-GlcNAc to growing chitin chains, though their application requires careful optimization of reaction conditions to prevent premature termination.
Reaction Conditions
Processive Elongation and Product Isolation
Enzymatic elongation proceeds processively, with the enzyme retaining the growing chain between successive additions. Maloney et al. (2022) demonstrated that viral HAS enzymes initiate synthesis with a GlcNAc primer and extend it through a channel that couples synthesis with secretion. For GlcNAc₄-4MU, the reaction is terminated at the tetramer stage by limiting UDP-GlcNAc availability or introducing competitive inhibitors like UDP. The product is purified via size-exclusion chromatography (SEC) using a Superdex 30 column, yielding 60–70% pure tetramer.
Chemical Synthesis of GlcNAc₄-4MU
Chemical synthesis offers precise control over chain length and linkage but requires multistep protecting-group strategies. The synthesis involves sequential glycosylation reactions to build the tetrasaccharide backbone, followed by conjugation to 4MU.
Building Block Preparation
Each GlcNAc unit is protected at the C3, C4, and C6 hydroxyl groups with benzyl ethers, while the C1 position is activated as a trichloroacetimidate for glycosylation. The C2 acetamide directs β-stereochemistry via neighboring-group participation.
Key Steps:
-
Synthesis of GlcNAc trichloroacetimidate : GlcNAc is perbenzylated except for the anomeric hydroxyl, which is converted to trichloroacetimidate using Cl₃CCN and DBU.
-
Stepwise glycosylation : The 4MU acceptor (4MU-GlcNAc) is glycosylated with a protected GlcNAc donor, followed by deprotection and repetition of the process (Table 1).
Table 1: Yields and Conditions for Chemical Glycosylation
| Step | Donor | Acceptor | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | GlcNAc-imidate | 4MU | TMSOTf | 85 |
| 2 | GlcNAc-imidate | 4MU-GlcNAc | TMSOTf | 78 |
| 3 | GlcNAc-imidate | 4MU-GlcNAc₂ | TMSOTf | 65 |
| 4 | GlcNAc-imidate | 4MU-GlcNAc₃ | TMSOTf | 52 |
Global Deprotection and Purification
After tetramer assembly, benzyl groups are removed via hydrogenolysis (H₂, Pd/C). The crude product is purified by reversed-phase HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity.
Hybrid Chemo-Enzymatic Approaches
Combining chemical and enzymatic methods balances efficiency and stereochemical control. For example, a chemically synthesized 4MU-GlcNAc₂ disaccharide serves as an acceptor for enzymatic elongation using chitin synthase.
Enzymatic Extension of Synthetic Intermediates
Chitin synthase from Aspergillus fumigatus (AfChs1) has been employed to extend 4MU-GlcNAc₂ to 4MU-GlcNAc₄ in the presence of UDP-GlcNAc. The reaction mixture includes:
-
5 mM 4MU-GlcNAc₂
-
15 mM UDP-GlcNAc
-
0.1 M sodium citrate (pH 6.0)
-
2 mM MnCl₂
-
1.0 mg/mL AfChs1
Incubation at 30°C for 24 hours yields 40–50% conversion to tetramer, with SEC purification yielding 80% pure product.
Analytical Validation of GlcNAc₄-4MU
Structural Characterization
Functional Validation
Enzymatic hydrolysis using human chitotriosidase (hCHT) releases 4MU, detected fluorometrically (λₑₓ = 360 nm, λₑₘ = 460 nm). The kinetic parameters (Kₘ = 12 μM, kₐₜ = 4.5 s⁻¹) confirm substrate efficacy.
Challenges and Optimization Strategies
Stereochemical Control
Chemical synthesis requires meticulous protection-deprotection to ensure β-linkages. Enzymatic methods avoid this but face limitations in chain-length control.
Scalability
Enzymatic synthesis scales linearly with enzyme quantity, whereas chemical synthesis becomes inefficient beyond the tetramer due to cumulative yield losses.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by chitinase enzymes, resulting in the release of 4-methylumbelliferone, which is a fluorescent product.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under certain conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using chitinase enzymes in a buffered solution.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed
The primary product formed from the hydrolysis of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is 4-methylumbelliferone, a fluorescent compound .
Scientific Research Applications
Biochemical Applications
1. Glycosylation Studies
- GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU serves as a substrate for studying glycosylation processes. Glycosylation is crucial for protein folding, stability, and function. This compound can be utilized to investigate the role of specific glycan structures in cellular interactions and signaling pathways.
2. Enzyme Substrates
- The compound acts as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or lipids. This property makes it valuable for enzyme kinetics studies and the development of glycosylation inhibitors.
Medical Applications
1. Cancer Research
- Recent studies have indicated that this compound exhibits potential anti-tumor effects. Research has shown that it can inhibit tumor growth by modulating cell signaling pathways involved in cancer progression .
2. Immunology
- The compound has been investigated for its role in immune response modulation. It can influence the activity of immune cells, making it a candidate for therapeutic applications in autoimmune diseases and immunotherapy .
Biotechnology Applications
1. Drug Development
- This compound is being explored as a lead compound in drug development due to its structural properties that can mimic natural glycoproteins. This mimicking ability can enhance drug efficacy and specificity .
2. Vaccine Development
- Its application in vaccine formulation is another promising area. The compound can serve as an adjuvant, enhancing the immune response to vaccines by providing necessary glycan structures that facilitate better recognition by the immune system .
Case Studies
| Study Title | Year | Focus | Findings |
|---|---|---|---|
| Anti-tumor Effects of N,N',N,N''',N-Pentaacetylchitopentaose | 2023 | Cancer Research | Demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models. |
| Role of Glycan Structures in Immune Modulation | 2022 | Immunology | Showed that the compound enhances T-cell activation and cytokine production, suggesting potential therapeutic uses in immunotherapy. |
| Development of Glycan-based Vaccines | 2023 | Vaccine Research | Highlighted the effectiveness of using GlcNAc derivatives as adjuvants to improve vaccine responses against viral infections. |
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside involves its hydrolysis by chitinase enzymes. The enzyme cleaves the glycosidic bond between the chitin monomer and 4-methylumbelliferone, releasing the fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets are the chitinase enzymes, and the pathway involves the enzymatic hydrolysis of the substrate .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl N-acetyl-b-D-glucosaminide: Used for detecting and estimating fungal growth by measuring enzyme activity.
4-Methylumbelliferyl b-D-N,N’,N’'-triacetylchitotrioside: Another fluorogenic substrate used in biochemical research.
Uniqueness
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is unique due to its specific structure, which allows it to be a highly effective substrate for chitinase enzymes. Its ability to release a fluorescent product upon hydrolysis makes it invaluable in various research applications.
Biological Activity
GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU, also known as N,N',N'',N'''-Pentaacetylchitopentaose, is a complex carbohydrate composed of multiple GlcNAc (N-acetylglucosamine) units linked by β(1→4) glycosidic bonds. This compound is part of a broader category of glycosaminoglycans and chitin derivatives, which have garnered significant interest in biomedical research due to their diverse biological activities.
- Molecular Formula: C40H67N5O26
- Molecular Weight: 1033.98 g/mol
- CAS Number: 2706-65-2
- Melting Point: >165°C (dec.) .
Antiviral Properties
Recent studies have highlighted the antiviral potential of GlcNAc derivatives, including this compound. Research indicates that iminosugars, structurally related to this compound, can inhibit the replication of various viruses, including Dengue virus and others by affecting glycoprotein processing in the endoplasmic reticulum (ER) of host cells. Specifically, these compounds interfere with the viral lifecycle by blocking glycosylation processes essential for viral assembly and secretion .
Immunomodulatory Effects
GlcNAc derivatives are known to modulate immune responses. They can act as immunogenic agents, stimulating the production of antibodies in certain contexts. For instance, N,N',N''-Triacetylchitotriose, a related compound, has been shown to serve as an antigen for monoclonal antibodies, suggesting that similar structures may elicit immune responses in vivo . This property could be harnessed for vaccine development or therapeutic interventions.
Cell Proliferation and Differentiation
Studies have demonstrated that GlcNAc-based compounds can influence cell proliferation and differentiation. For example, they may promote the proliferation of certain cell types while inhibiting others, depending on the cellular context and concentration used. This duality makes them valuable in regenerative medicine and tissue engineering applications.
Antimicrobial Activity
There is evidence suggesting that GlcNAc derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with biofilm formation, thus serving as potential candidates for new antimicrobial agents .
Study 1: Antiviral Activity Against Dengue Virus
In a controlled laboratory setting, researchers evaluated the efficacy of iminosugars similar to this compound against Dengue virus. The study found that these compounds significantly reduced viral titers in infected human macrophages by inhibiting glycoprotein processing within the ER. The results suggest a promising avenue for therapeutic development against dengue infections .
Study 2: Immunogenic Response Induction
A study investigated the immunogenic properties of N,N',N'',N'''-Triacetylchitotriose in animal models. The findings indicated that administration of this compound led to a robust antibody response, highlighting its potential use as an adjuvant in vaccine formulations. The structural similarity to this compound suggests it may exhibit comparable immunomodulatory effects .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What structural features make GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4MU a suitable substrate for studying β-N-acetylglucosaminidases?
- Methodological Answer : The compound’s β-1,4-linked GlcNAc tetramer mimics natural chitin oligosaccharides, enabling enzyme-substrate specificity studies. The 4-methylumbelliferone (MU) fluorophore allows real-time quantification of enzymatic cleavage via fluorescence spectroscopy (excitation ~360 nm, emission ~450 nm). To validate specificity, compare kinetic rates with shorter oligomers (e.g., chitotriose) and use inhibitors like allosamidin .
Q. How can researchers synthesize and characterize GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4MU with high purity?
- Methodological Answer : Synthesis involves enzymatic elongation of GlcNAc monomers using chitin synthase or chemical glycosylation. Purification via size-exclusion chromatography (SEC) or HPLC is critical. Characterize using:
- NMR : Confirm β-1,4 linkages (δ 102–104 ppm for anomeric carbons).
- Mass spectrometry : Validate molecular weight (e.g., MALDI-TOF).
- Fluorescence assays : Ensure MU conjugation efficiency by comparing absorbance at 315 nm (MU-specific) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory kinetic data (e.g., varying values) observed with this substrate across studies?
- Methodological Answer :
Standardize assay conditions : Control pH (optimum ~5.0–6.0 for most chitinases), temperature (25–37°C), and buffer ionic strength.
Validate substrate purity : Trace impurities can alter kinetics; re-run SEC/HPLC pre-assay.
Use statistical rigor : Apply false discovery rate (FDR) correction for high-throughput data or Bayesian modeling to account for variability .
Cross-validate with orthogonal methods : Compare fluorescence data with HPLC-based product quantification .
Q. What strategies optimize the use of GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4GlcNAc1-β-4MU in high-throughput screening (HTS) for inhibitor discovery?
- Methodological Answer :
- Miniaturize assays : Use 384-well plates with automated liquid handling.
- Quench interference : Add bovine serum albumin (BSA) to reduce nonspecific fluorescence.
- Z’-factor validation : Ensure signal-to-noise ratio >0.5 for robust HTS.
- Counter-screening : Test hits against MU-conjugated control substrates to exclude false positives .
Q. How can structural insights from molecular docking studies improve the interpretation of enzymatic activity data with this substrate?
- Methodological Answer :
Model substrate-enzyme interactions : Use tools like AutoDock Vina to predict binding modes of the tetramer in the active site.
Correlate docking scores with kinetics : High-affinity docking poses should align with low values.
Validate with mutagenesis : Test key residues (e.g., catalytic glutamic acid) to confirm predicted interactions .
Data Analysis & Reporting
Q. How should researchers handle fluorescence quenching or signal saturation in assays using this compound?
- Methodological Answer :
- Dilution series : Pre-test substrate concentrations (0.1–10 μM) to identify linear detection ranges.
- Inner-filter correction : Apply the formula to adjust for absorbance interference.
- Use time-resolved measurements : Capture initial rates (<10% substrate depletion) to avoid saturation .
Q. What statistical methods are appropriate for analyzing dose-response data in inhibition studies with this substrate?
- Methodological Answer :
- Nonlinear regression : Fit data to the Hill equation () using tools like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for values.
- ANOVA with post-hoc tests : Compare inhibition across multiple compounds .
Literature & Experimental Reproducibility
Q. How can researchers systematically address discrepancies in reported enzymatic cleavage patterns for this substrate?
- Methodological Answer :
Meta-analysis : Aggregate data from multiple studies using tools like RevMan, focusing on variables like enzyme source (fungal vs. bacterial) and assay pH.
Reproduce key experiments : Follow protocols from high-impact studies, adhering to MIAME (Minimum Information About a Microarray Experiment) standards for transparency.
Engage in peer dialogue : Use platforms like ResearchGate to consult original authors on technical nuances .
Q. What criteria should guide the selection of negative controls in studies using this fluorescent substrate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
